

# Vonafexor: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Vonafexor (EYP001) is a synthetic, non-steroidal, non-bile acid, selective farnesoid X receptor (FXR) agonist currently under clinical investigation for the treatment of metabolic and fibrotic diseases, primarily those affecting the liver and kidneys.[1][2][3] Initially explored as an antidiabetic molecule, its potent anti-inflammatory and anti-fibrotic properties have shifted its development focus towards conditions such as Metabolic Dysfunction-Associated Steatohepatitis (MASH), Chronic Kidney Disease (CKD), and the rare genetic disorder Alport syndrome.[4][5] This document provides a comprehensive technical overview of Vonafexor, including its discovery, chemical properties, mechanism of action, and a detailed summary of key preclinical and clinical findings. While the precise chemical synthesis route for Vonafexor is proprietary and not publicly disclosed, this guide consolidates available data on its development and experimental protocols to serve as a valuable resource for the scientific community.

#### **Discovery and Development**

**Vonafexor** (also known as EYP001) was identified as a potent and selective FXR agonist through a collaborative effort involving Edelris, INSERM, and Poxel.[4] The initial medicinal chemistry program was aimed at discovering novel treatments for diabetes.[4] However, subsequent research revealed its significant impact on the hepatitis B virus (HBV) DNA and viral antigen production, highlighting its broader therapeutic potential.[4]



The development of **Vonafexor** was later advanced by ENYO Pharma, which is currently conducting clinical trials for diseases involving impaired kidney function, such as Alport syndrome and CKD, as well as for MASH (formerly NASH).[1][2] **Vonafexor** is noted for its unique chemical structure, which differs from other FXR agonists and is believed to induce a distinct set of target genes.[2] It has been granted Orphan Drug Designation by both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for the treatment of Alport syndrome.[5][6]

## **Chemical Properties and Synthesis**

**Vonafexor** is a small molecule with the following chemical identifiers:

| Property          | Value                                                                                    |  |
|-------------------|------------------------------------------------------------------------------------------|--|
| IUPAC Name        | 4-chloro-5-[4-(2,6-dichlorophenyl)sulfonylpiperazin-1-yl]-1-benzofuran-2-carboxylic acid |  |
| CAS Number        | 1192171-69-9[7]                                                                          |  |
| Molecular Formula | C19H15Cl3N2O5S[8][9]                                                                     |  |
| Molecular Weight  | 489.75 g/mol [9]                                                                         |  |
| Modality          | Small Molecule[10]                                                                       |  |



(Image Source: PubChem CID 67202717)

Chemical Synthesis:

The detailed synthetic route for **Vonafexor** is not publicly available and is considered proprietary information. Medicinal chemistry programs for such molecules typically involve hit-to-lead optimization and the synthesis of focused compound libraries to establish structure-activity relationships (SAR) and refine the pharmacological profile for efficacy and safety.[4]

#### **Mechanism of Action: FXR Agonism**

**Vonafexor** exerts its therapeutic effects by selectively activating the Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver, kidneys, and gut.[1][2] FXR is a key regulator of a multitude of biological processes, including bile acid homeostasis, lipid and glucose metabolism, inflammation, and fibrosis.[2]

Upon activation by an agonist like **Vonafexor**, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

Key pathways influenced by FXR activation include:

- Bile Acid Synthesis: FXR activation in the intestine induces the expression of Fibroblast
  Growth Factor 15/19 (FGF15/19), which travels to the liver and represses the expression of
  Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.
  [11] This feedback loop is crucial for preventing the accumulation of cytotoxic levels of bile
  acids.
- Lipid Metabolism: FXR activation helps to decrease triglyceride levels by repressing the
  expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a key lipogenic
  transcription factor, and increasing the expression of genes involved in fatty acid β-oxidation,
  such as PPARα.[12]
- Glucose Metabolism: FXR plays a role in regulating hepatic glucose production. Its activation can improve insulin sensitivity and glucose tolerance.[12][13]



 Anti-inflammatory and Anti-fibrotic Effects: FXR activation can suppress inflammatory pathways, such as those mediated by NF-κB, and has been shown to prevent and resolve liver fibrosis.[14]



Click to download full resolution via product page

Caption: Simplified Vonafexor-activated FXR signaling pathway.

## **Preclinical Studies**

**Vonafexor** has demonstrated significant efficacy in multiple preclinical animal models of kidney disease.



| Model                                              | Key Findings                                                                                                                                                                                                                                       | Reference |
|----------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Severe Alport Syndrome<br>Mouse Model              | Strongly improved kidney morphology and remodeling.Improved renal function.                                                                                                                                                                        | [1][2]    |
| Severe Chronic Kidney<br>Disease (CKD) Mouse Model | Strong and significant curative effect on kidney biology after 3 weeks.Improved kidney morphology, remodeling, renal interstitial fibrosis, and inflammation.Beneficial effect was unique compared to other FXR agonists and higher than Losartan. | [1][2]    |

### **Experimental Workflow: Preclinical Animal Study**

The general workflow for these preclinical assessments involves treating diseased animal models with **Vonafexor** and evaluating changes in kidney health through various analyses.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Vonafexor series ENYO Pharma [enyopharma.com]
- 3. Pipeline ENYO Pharma [enyopharma.com]
- 4. Medicinal chemistry Edelris [edelris.com]
- 5. biospace.com [biospace.com]
- 6. ENYO Pharma Announces a €39 Million Series C Financing and FDA Clearance to Advance Vonafexor in a Phase 2 Clinical Trial for Patients With Alport Syndrome 뉴스와이어 [newswire.co.kr]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Vonafexor | C19H15Cl3N2O5S | CID 67202717 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. medkoo.com [medkoo.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Differential regulation of bile acid homeostasis by the farnesoid X receptor in liver and intestine PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regulation of FXR Transcriptional Activity in Health and Disease: Emerging Roles of FXR Cofactors and Post-Translational Modifications PMC [pmc.ncbi.nlm.nih.gov]
- 13. Farnesoid X Receptor Agonists: A Promising Therapeutic Strategy for Gastrointestinal Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. biospace.com [biospace.com]
- To cite this document: BenchChem. [Vonafexor: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117588#vonafexor-discovery-and-chemical-synthesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com